2,6-Bis(dimethylamino)benzonitrile
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Overview
Description
2,6-Bis(dimethylamino)benzonitrile is an organic compound with the molecular formula C₁₁H₁₅N₃ and a molecular weight of 189.26 g/mol . It is a specialty product often used in proteomics research applications . This compound is characterized by the presence of two dimethylamino groups attached to the benzene ring at the 2 and 6 positions, along with a nitrile group at the 1 position.
Mechanism of Action
Target of Action
2,6-Bis(dimethylamino)benzonitrile is a specialty product used in proteomics research applications . .
Biochemical Pathways
Given its use in proteomics research, it may influence a variety of pathways depending on the proteins it interacts with .
Pharmacokinetics
As a research chemical, it’s likely that these properties would vary based on the specific experimental conditions .
Result of Action
As a research chemical, its effects would likely depend on the specific proteins it interacts with and the experimental conditions .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(dimethylamino)benzonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with dimethylamine under nucleophilic substitution conditions . The reaction is carried out in the presence of a base such as potassium tert-butoxide and a solvent like N-methylpyrrolidone. The reaction mixture is stirred at low temperatures (0-5°C) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to increase yield and purity, and the process may involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(dimethylamino)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as potassium tert-butoxide and solvents like N-methylpyrrolidone are commonly used.
Oxidation: Oxidizing agents like silver oxide (Ag₂O) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used for the reduction of the nitrile group.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines derived from the reduction of the nitrile group.
Scientific Research Applications
2,6-Bis(dimethylamino)benzonitrile is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Proteomics Research: Used as a reagent in the study of proteins and their functions.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a building block for drug development.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(dimethylamino)benzonitrile: Similar structure but with an additional dimethylamino group at the 4 position.
2,6-Dichlorobenzonitrile: Precursor to 2,6-Bis(dimethylamino)benzonitrile, lacking the dimethylamino groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two dimethylamino groups enhances its nucleophilicity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,6-bis(dimethylamino)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-13(2)10-6-5-7-11(14(3)4)9(10)8-12/h5-7H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOQDKIUGAKZTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)N(C)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380335 |
Source
|
Record name | 2,6-bis(dimethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20926-04-9 |
Source
|
Record name | 2,6-bis(dimethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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